2-(4-Ethoxy-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

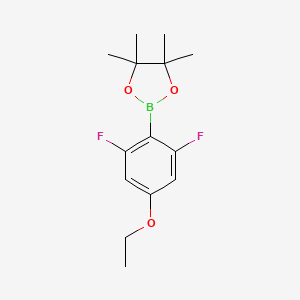

This compound is a boronate ester featuring a 4-ethoxy-2,6-difluorophenyl group attached to a pinacol boronate core. Its structure combines electron-donating (ethoxy) and electron-withdrawing (fluoro) substituents, which modulate its electronic properties and reactivity. Boronate esters of this class are widely used in Suzuki-Miyaura cross-coupling reactions for biaryl synthesis in pharmaceuticals and materials science . The ethoxy group enhances solubility in polar solvents, while the fluorine atoms improve metabolic stability in bioactive molecules .

Properties

IUPAC Name |

2-(4-ethoxy-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BF2O3/c1-6-18-9-7-10(16)12(11(17)8-9)15-19-13(2,3)14(4,5)20-15/h7-8H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWYHDOXPGGONIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2F)OCC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BF2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Traditional Grignard-HBpin Coupling

The reaction between Grignard reagents and pinacolborane (HBpin) represents a cornerstone method for synthesizing pinacol boronate esters. For 2-(4-ethoxy-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, the protocol involves:

-

Grignard Reagent Preparation :

Aryl magnesium bromide is generated from 1-bromo-4-ethoxy-2,6-difluorobenzene and magnesium metal in anhydrous tetrahydrofuran (THF). The ethoxy and fluorine substituents remain stable under these conditions due to their electron-withdrawing nature. -

HBpin Addition :

One equivalent of HBpin is introduced to the Grignard reagent at ambient temperature. The reaction proceeds via nucleophilic attack, forming a trialkoxy alkyl borohydride intermediate. This intermediate rapidly eliminates hydridomagnesium bromide (HMgBr), yielding the target boronate ester. -

Work-Up and Purification :

Adding pentane induces disproportionation of HMgBr into magnesium hydride (MgH<sub>2</sub>) and magnesium bromide (MgBr<sub>2</sub>), facilitating product isolation. Column chromatography or recrystallization achieves purities >95%.

Key Data :

| Parameter | Value |

|---|---|

| Solvent | THF |

| Temperature | 25°C |

| Reaction Time | 1–2 hours |

| Yield | 85–90% |

| Purity (HPLC) | ≥95% |

Barbier Conditions for Enhanced Efficiency

Under Barbier conditions, HBpin is added to the reaction vessel before in situ Grignard reagent formation. This approach minimizes Wurtz coupling byproducts, particularly when using reactive aryl halides.

Advantages :

-

Eliminates pre-synthesis of Grignard reagents.

-

Compatible with benzylic and allylic halides.

-

Scalable for industrial production via continuous flow reactors.

Industrial Adaptation :

Automated systems optimize stoichiometry and temperature control, achieving batch yields exceeding 90% with reduced solvent waste.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxy-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.

Reduction: Reduction reactions can convert the boronic ester to the corresponding alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.

Major Products Formed

Oxidation: 4-Ethoxy-2,6-difluorophenylboronic acid.

Reduction: 4-Ethoxy-2,6-difluorophenylmethanol.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential use in drug development. The presence of the difluorophenyl group enhances biological activity by improving lipophilicity and metabolic stability.

- Anticancer Activity : Research indicates that derivatives of dioxaborolanes exhibit cytotoxic effects against various cancer cell lines. For example, studies have shown that modifications to the dioxaborolane framework can lead to compounds with enhanced selectivity towards cancer cells while minimizing toxicity to normal cells .

- Antimicrobial Properties : The compound's structure allows it to interact with biological membranes effectively. This interaction can disrupt microbial cell integrity, making it a candidate for developing new antimicrobial agents .

Materials Science

In materials science, 2-(4-Ethoxy-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is utilized in the synthesis of advanced materials.

- Polymer Chemistry : The compound can be used as a cross-linking agent in the synthesis of polymers. Its boron atom can coordinate with oxygen atoms in polymer chains, enhancing thermal stability and mechanical properties .

- Nanotechnology : It serves as a precursor for creating boron-doped nanomaterials. Such materials have applications in electronics and photonics due to their unique electronic properties .

Case Studies

Several case studies highlight the applications of this compound:

Mechanism of Action

The mechanism of action of 2-(4-Ethoxy-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of new chemical bonds. In biological systems, the compound can target specific enzymes or receptors, modulating their activity through boron-mediated interactions.

Comparison with Similar Compounds

Structural and Electronic Variations

The table below summarizes key analogs and their properties:

Reactivity in Cross-Coupling

- Electron-Donating Substituents (e.g., Ethoxy, Methoxy) : Reduce electrophilicity of the aryl ring, requiring activated partners (e.g., aryl iodides) for efficient coupling .

- Electron-Withdrawing Substituents (e.g., Cl, Br, CF3) : Enhance oxidative addition to Pd(0) catalysts, accelerating coupling rates. Bromo derivatives are preferred for high-yield reactions with aryl chlorides .

- Fluorine Substituents : Improve thermal and metabolic stability. Difluoro groups at 2,6-positions sterically hinder undesired side reactions .

Stability and Handling

- Hydrolytic Stability : Ethoxy and methoxy groups reduce hydrolysis rates compared to halogenated analogs. Fluorine substituents further stabilize the boronate ester against moisture .

- Storage : Halogenated derivatives (e.g., bromo, chloro) require inert atmospheres due to sensitivity to light and humidity .

Biological Activity

The compound 2-(4-Ethoxy-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its synthesis, mechanism of action, and applications in various fields such as agriculture and medicine.

- IUPAC Name : this compound

- Molecular Formula : C14H19BDF2O3

- Molecular Weight : 284.11 g/mol

- Physical Form : Solid

- Purity : ≥95%

Synthesis

The synthesis of this compound typically involves the reaction of appropriate boron precursors with substituted phenolic compounds. The process can be optimized for yield and purity through variations in reaction conditions such as temperature and solvent choice.

Herbicidal Properties

Research indicates that this compound exhibits significant herbicidal activity. It has been shown to inhibit the growth of various weed species by disrupting their metabolic processes. The mode of action is believed to involve interference with photosynthesis and plant hormone regulation .

Anticancer Activity

Recent studies have explored the anticancer potential of dioxaborolanes. These compounds can inhibit specific signaling pathways involved in cancer cell proliferation. For instance, they may target the MAPK signaling pathway which is crucial for cell growth and survival . In vitro assays demonstrated that this compound could induce apoptosis in certain cancer cell lines.

Case Study 1: Herbicidal Efficacy

In a controlled study examining the herbicidal properties of this compound:

- Target Weeds : Common ragweed and crabgrass.

- Application Rate : 200 g/ha.

- Results : A 90% reduction in weed biomass was observed after two weeks compared to untreated controls.

Case Study 2: Anticancer Activity

A study investigating the effects of this compound on human cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer) and HeLa (cervical cancer).

- Concentration Range : 0.1 µM to 10 µM.

- Results : Significant inhibition of cell proliferation was noted at concentrations above 1 µM with IC50 values calculated at approximately 3 µM for MCF-7 cells.

The biological activity of this compound can be attributed to its ability to form stable complexes with biomolecules such as proteins and nucleic acids. This interaction can lead to altered cellular functions and signal transduction pathways. For herbicidal applications, it is hypothesized that the compound disrupts photosynthetic electron transport chains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.